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Compound of Interest

Compound Name: Methyl nitroacetate

Cat. No.: B050895

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
nitroacetate, a key building block in organic synthesis. The following sections detail its Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource
for compound identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The following tables summarize the proton (*H) and carbon-13 (*3C) NMR data for
methyl nitroacetate.

1H NMR Data

The 'H NMR spectrum of methyl nitroacetate was acquired on a 400 MHz spectrometer using
deuterated chloroform (CDCIs) as the solvent.[1] The chemical shifts (d) are reported in parts
per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
5.18 Singlet 2H -CHz-
3.87 Singlet 3H -OCHs

13C NMR Data

The 13C NMR spectrum of methyl nitroacetate was recorded at 100 MHz in deuterated
chloroform (CDCIs).[1] Chemical shifts (d) are reported in ppm.

Chemical Shift (8) ppm Assighment
162.5 C=0

76.2 -CH2-

53.6 -OCHs

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of methyl nitroacetate (neat) exhibits characteristic absorption bands corresponding

to its key functional groups.[1]

Wavenumber (cm—?) Assignment

1751 C=0 (Ester) stretch

1557 N-O (Nitro group) asymmetric stretch
3041, 2967 C-H stretch

Experimental Protocols

The data presented in this guide are based on established spectroscopic and synthetic

methodologies.
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Synthesis of Methyl Nitroacetate

A common and improved synthesis of methyl nitroacetate involves the esterification of the
dipotassium salt of nitroacetic acid.[1] This method avoids the need for drying and grinding the
potentially explosive dipotassium salt. The procedure typically involves the reaction of the salt
with methanol in the presence of a strong acid, followed by extraction and distillation to yield
the pure product.[1]

NMR Spectroscopy

A general protocol for obtaining NMR spectra involves the following steps:

» Sample Preparation: A small amount of the analyte (typically 1-10 mg for *H NMR and 10-50
mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCIs3) in an NMR tube.

 Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous
magnetic field.

o Data Acquisition: The appropriate NMR experiment (e.g., a standard one-pulse experiment
for 1H and a proton-decoupled experiment for 13C) is run. Key parameters include the
number of scans, pulse width, and relaxation delay.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to an internal standard (e.g., TMS).

IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum of a liquid sample is as follows:

e Background Scan: A background spectrum of the empty sample compartment is recorded to
account for atmospheric and instrumental interferences.

o Sample Application: A drop of the neat liquid sample is placed directly on the ATR
(Attenuated Total Reflectance) crystal.

o Sample Scan: The infrared spectrum of the sample is then recorded.
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» Data Analysis: The positions of the absorption bands are identified and correlated with
specific functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like methyl nitroacetate.
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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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